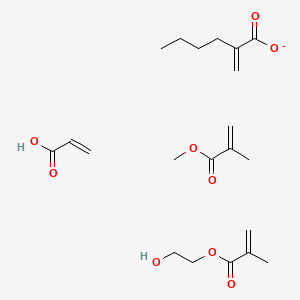
2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid is a complex compound with a molecular formula of C21H33O9 and a molecular weight of 429.48100 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid involves several steps. One common method is the reaction of methacrylic acid with ethylene oxide, which results in the formation of hydroxyethyl methacrylate . Another method involves the esterification of methacrylic acid with a large excess of ethylene glycol . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid has a wide range of scientific research applications:
Biology: The compound is used in the synthesis of biomaterials, such as hydrogels, which have applications in tissue engineering and drug delivery systems.
Medicine: It is used in the development of medical devices and implants due to its biocompatibility and ability to form stable polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid involves its ability to undergo polymerization reactions. The compound can form cross-linked networks through free radical polymerization, which is initiated by heat, light, or chemical initiators. These polymerization reactions result in the formation of stable and durable materials with various applications.
Comparison with Similar Compounds
Similar compounds to 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid include:
2-Hydroxyethyl methacrylate: Known for its use in contact lenses and dental materials.
Methyl methacrylate: Widely used in the production of acrylic plastics and resins.
Isobutyl methacrylate: Used in the manufacture of coatings, adhesives, and sealants.
The uniqueness of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid lies in its ability to form complex polymers with specific properties, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
26351-99-5 |
|---|---|
Molecular Formula |
C21H33O9- |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C6H10O3.C5H8O2.C3H4O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-2-3(4)5/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3;2H,1H2,(H,4,5)/p-1 |
InChI Key |
URKIGGWZOZWONJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=C)C(=O)[O-].CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


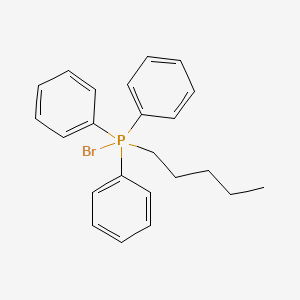
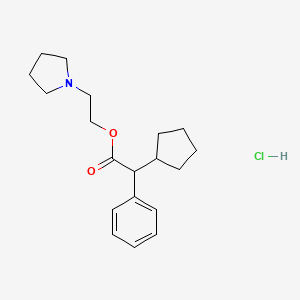
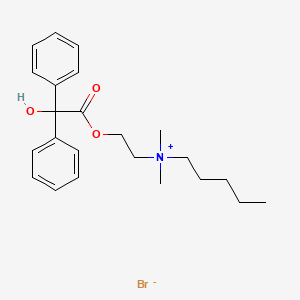
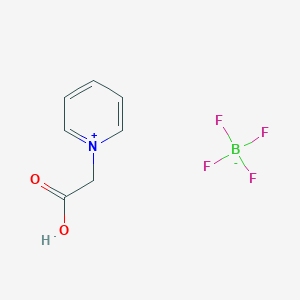
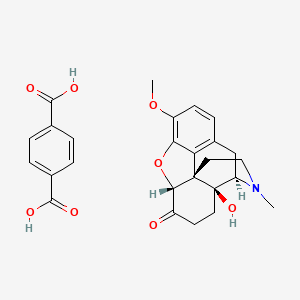
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
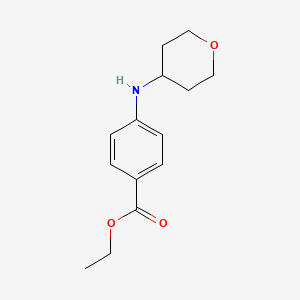
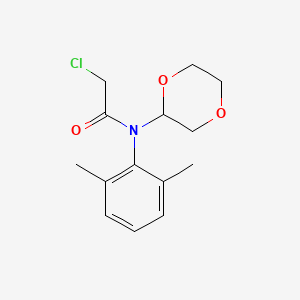
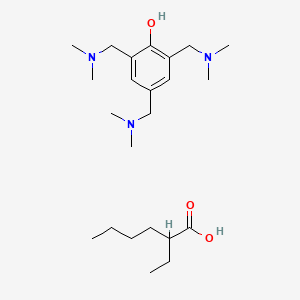
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
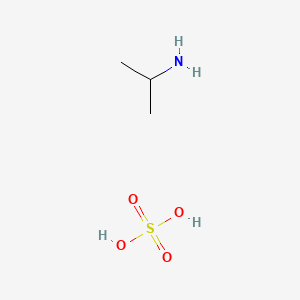
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
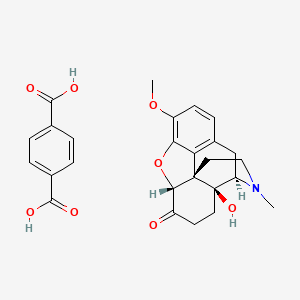
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
